2,2',6-Tribromobiphenyl

Vue d'ensemble

Description

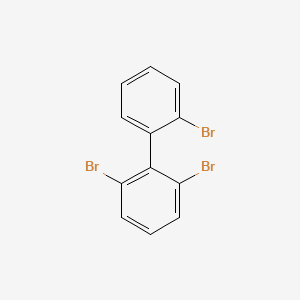

2,2’,6-Tribromobiphenyl is an organic compound with the molecular formula C({12})H({7})Br(_{3}). It consists of two phenyl rings connected by a single bond, with bromine atoms attached at the 2, 2’, and 6 positions. This compound is part of the broader class of brominated biphenyls, which are known for their use in various industrial applications, particularly as flame retardants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6-Tribromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is usually conducted in a solvent like carbon tetrachloride (CCl(_4)) or chloroform (CHCl(_3)) under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of 2,2’,6-Tribromobiphenyl follows similar principles but is optimized for higher yields and cost-efficiency. Large-scale bromination reactors are used, and the process is carefully monitored to maintain the purity and consistency of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atoms at the 2, 2', and 6 positions undergo nucleophilic substitution under varying conditions:

-

Reagents : Sodium hydroxide (NaOH), amines (NH₃/RNH₂), or thiols (RSH).

-

Conditions : Aqueous or alcoholic media at elevated temperatures.

-

Products : Hydroxy-, amino-, or thio-substituted biphenyls.

Example :

-

Methoxy substitution via bromine/lithium exchange using PhLi at −78°C, followed by trapping with iodomethane, yields 2-methoxy-2',6-dibromobiphenyl with high regioselectivity (≥95:5) .

Reduction Reactions

TBBP can be selectively debrominated to form less brominated biphenyls:

-

Reagents : Zinc (Zn) in acetic acid or catalytic hydrogenation (H₂/Pd-C).

-

Conditions : Room temperature (Zn) or high-pressure H₂.

Example :

-

Reduction with Zn in acetic acid removes one bromine atom, yielding 2,2'-dibromobiphenyl.

Oxidation Reactions

Oxidative pathways convert TBBP into quinones or carboxylated derivatives:

-

Reagents : Potassium permanganate (KMnO₄) or dry ice (CO₂).

-

Conditions : Acidic or neutral media for KMnO₄; −78°C for CO₂ trapping.

Example :

Element Exchange Reactions

Regioselective bromine/lithium exchange enables modular functionalization:

Table 1: Bromine/Lithium Exchange Conditions and Outcomes

| Electrophile | Solvent | Temperature | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|---|

| ClPCy₂ | Toluene | 25°C | Diphosphine | 73% | High | |

| ClPCy₂ | THF | −78°C | Diphosphine | 35% | Moderate | |

| ICH₃ | THF | −78°C | Methyl-substituted | 90% | ≥95:5 |

Key Findings :

Chemoselective Functionalization

TBBP undergoes selective transformations without racemization:

Applications De Recherche Scientifique

Chemistry

Synthesis and Reagent Use

TBBP serves as a precursor in the synthesis of more complex organic molecules. It is employed in various organic reactions, including:

- Aryne Coupling : TBBP can be synthesized via aryne coupling, which allows for the modular construction of biaryl ligands. This method has been shown to yield high amounts of TBBP under optimized conditions .

- Functionalization : The compound undergoes regioselective bromine-lithium interconversion, enabling the introduction of different substituents at specific positions on the biphenyl structure. This is particularly useful in synthesizing atropo-enantiopure biaryls .

Table 1: Synthesis Methods of TBBP

| Method | Yield (%) | Notes |

|---|---|---|

| Aryne Coupling | Up to 79% | High efficiency under specific conditions |

| Bromine-Lithium Exchange | Variable | Allows for regioselective functionalization |

Biology

Environmental Impact and Toxicology

Research has indicated that TBBP can bioaccumulate in marine mammals, raising concerns about its environmental impact. Studies have detected elevated levels of TBBP derivatives in these organisms, suggesting potential ecological risks associated with brominated compounds .

Mechanism of Action

TBBP interacts with cellular components, potentially affecting protein functions and generating reactive oxygen species (ROS). This oxidative stress can lead to adverse biological effects, making it a subject of study in environmental toxicology.

Medicine

Drug Development and Metabolism Studies

TBBP has been investigated for its potential role in drug development, particularly as a model compound for studying the metabolism of brominated biphenyls. Its structural characteristics allow researchers to examine how similar compounds may behave within biological systems.

Industry

Applications in Advanced Materials

TBBP is utilized in the development of flame retardants and organic light-emitting diodes (OLEDs). Its brominated structure provides effective flame-retardant properties, making it valuable in material science and engineering applications.

Table 2: Industrial Applications of TBBP

| Application | Description |

|---|---|

| Flame Retardants | Enhances fire resistance in materials |

| OLEDs | Used in the production of organic light-emitting diodes |

Case Studies

- Synthesis Optimization : A study reported an efficient synthesis of TBBP via aryne coupling with specific reaction conditions leading to yields as high as 79% . This optimization is crucial for large-scale applications.

- Bioaccumulation Research : Vetter et al. (2008) identified polybrominated dimethoxybiphenyls related to TBBP in marine mammals, highlighting the compound's environmental persistence and potential health risks associated with bioaccumulation.

- Drug Metabolism Studies : Research has focused on TBBP's metabolic pathways to understand how brominated compounds are processed biologically, providing insights for future pharmaceutical applications .

Mécanisme D'action

The mechanism by which 2,2’,6-Tribromobiphenyl exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The bromine atoms can participate in halogen bonding, affecting molecular recognition processes. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in biological systems.

Comparaison Avec Des Composés Similaires

- 2,4,6-Tribromobiphenyl

- 2,2’,4,4’-Tetrabromobiphenyl

- 2,2’,4,4’,6-Pentabromobiphenyl

Comparison: 2,2’,6-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and physical properties. Compared to 2,4,6-Tribromobiphenyl, it has different substitution sites, leading to variations in its interaction with other molecules and its behavior in chemical reactions. The presence of bromine atoms at the 2, 2’, and 6 positions also affects its steric and electronic properties, making it distinct from other brominated biphenyls.

Activité Biologique

2,2',6-Tribromobiphenyl (TBB) is a compound belonging to the class of polybrominated biphenyls (PBBs), which are known for their environmental persistence and potential toxicity. This article delves into the biological activity of TBB, exploring its toxicological effects, bioconcentration factors, and relevant case studies.

- Chemical Formula : C12H6Br3

- Melting Point : 95-97 °C

- Boiling Point : Approximately 362.8 °C

- Density : 1.923 g/cm³

These properties indicate that TBB is a solid at room temperature, with significant hydrophobic characteristics that influence its biological behavior and environmental fate.

Toxicological Profile

The toxicological profile of TBB has been extensively studied due to its classification as a persistent organic pollutant. Key findings include:

- Health Effects : Exposure to PBBs, including TBB, has been linked to various adverse health effects in laboratory animals. These include body weight loss, skin disorders, liver and kidney damage, thyroid dysfunction, and immune system impairment . High doses have resulted in mortality among test subjects.

- Developmental Impact : Animal studies have shown that PBBs can cause birth defects, although the specific effects on fertility in males and females remain unclear .

Bioconcentration Factors (BCF)

The bioconcentration factor (BCF) is a critical parameter indicating the extent to which a substance accumulates in living organisms from the environment. For TBB, the BCF has been reported as follows:

| Compound Name | Log BCF |

|---|---|

| This compound | 3.93 |

| 2,2',4,4',6,6'-Hexabromobiphenyl | 3.96 |

| 4,4'-Dibromobiphenyl | 4.19 |

| 2,2',5,5'-Tetrabromobiphenyl | 4.80 |

These values suggest that TBB has a moderate potential for bioaccumulation in aquatic organisms .

Study on Toxic Effects in Animals

A significant study investigated the effects of PBB exposure in rats and mice over their lifetimes. The findings revealed:

- High-Dose Exposure : Animals fed high amounts of PBBs exhibited severe liver and kidney damage and experienced significant weight loss.

- Long-Term Exposure : Lower doses over extended periods also led to observable health issues but were less severe than those seen with high doses .

Environmental Impact Assessment

Research has indicated that PBBs like TBB are adsorbed strongly to soil and sediments due to their hydrophobic nature. This characteristic contributes to their persistence in the environment and potential for entering food chains through sediment-dwelling organisms .

The biological activity of TBB is believed to be mediated through several mechanisms:

Propriétés

IUPAC Name |

1,3-dibromo-2-(2-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVYWUFWUAWULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550651 | |

| Record name | 2,2',6-Tribromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507241-82-9 | |

| Record name | 2,2',6-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507241829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',6-Tribromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC6QD0HP1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.